molecular formula C14H16ClNO3S B2528638 N-Benzyl-2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide CAS No. 2411201-89-1

N-Benzyl-2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide

Cat. No. B2528638
CAS RN: 2411201-89-1
M. Wt: 313.8
InChI Key: BZBHNULQRWTPLD-UHFFFAOYSA-N
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Description

“N-Benzyl-2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide” is a synthetic organic compound . It belongs to the family of heterocyclic compounds. It possesses a 1,1-dioxido-2,3-dihydrothiophene skeleton that is significantly involved in various biological processes.


Synthesis Analysis

The synthesis of this compound can be achieved by the reaction of chloroacetyl chloride with thiamine followed by the reaction with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol.


Molecular Structure Analysis

The molecular formula of this compound is C13H16ClNO3S . The InChI key is PMGOLXUFJBBKQZ-UHFFFAOYSA-N. The SMILES representation is C1C (C=CS1 (=O)=O)NC (=O)CCl.


Physical And Chemical Properties Analysis

The compound is a powder . Its melting point is between 75-76 degrees Celsius .

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-benzyl-2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S/c1-11(15)14(17)16(9-12-5-3-2-4-6-12)13-7-8-20(18,19)10-13/h2-8,11,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBHNULQRWTPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1)C2CS(=O)(=O)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide

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